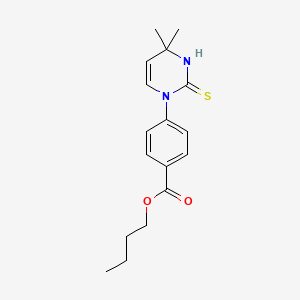

![molecular formula C13H13F3N2OS B3084590 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-36-2](/img/structure/B3084590.png)

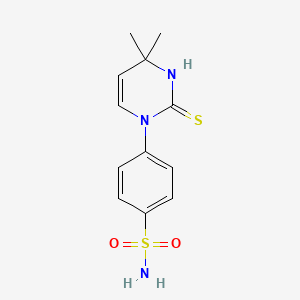

4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol

説明

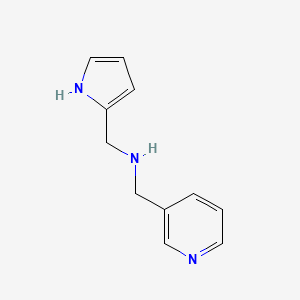

This compound is also known as CTEP (Ro4956371), a research drug developed by Hoffmann-La Roche . It acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR 5, binding with nanomolar affinity and over 1000 times selectivity over all other receptor targets tested .

Molecular Structure Analysis

The molecular formula of this compound is C13H13F3N2OS . It contains a dihydropyrimidine ring substituted with two methyl groups at the 4th position, a phenyl ring at the 1st position, and a trifluoromethoxy group attached to the phenyl ring .科学的研究の応用

Nucleic Acid Photochemistry

Studies have investigated the electrochemical and photochemical properties of thiopyrimidine derivatives, highlighting their significance in nucleic acid photochemistry. For example, 4,6-dimethyl-2-thiopyrimidine and its derivatives undergo photodissociation reactions that can quantitatively regenerate parent monomers, suggesting potential applications in the study of nucleic acid behavior under light exposure (Wrona, Giziewicz, & Shugar, 1975).

Pharmacological Applications

Derivatives of dihydropyrimidines have been synthesized with activities as tranquilizers, antidepressive, and neuroleptic agents, indicating their potential use in developing new medications for mental health disorders (Védernikova, Ryabukhin, Haitin, & Simkina, 2010).

Antimicrobial Activity

Research on hybrid compounds combining dihydropyrimidine with triazole or thiadiazole moieties has shown effective antimicrobial properties, potentially offering new avenues for antibiotic development (Gomha, Edrees, Muhammad, Kheder, Abu-Melha, & Saad, 2020).

Materials Science and Optoelectronics

Investigations into the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives have revealed promising applications in medicine and nonlinear optics fields. These compounds' optical characteristics are especially relevant for optoelectronic applications, such as in the development of new materials for light-emitting devices (Hussain et al., 2020).

Mechanofluorochromism

The study of tetrahydropyrimidine derivatives with aggregation-induced emission characteristics has revealed their mechanofluorochromic properties. These findings suggest potential applications in sensing, optical recording, and self-healing fluorescent materials, contributing to advancements in smart materials technology (Liu et al., 2020).

作用機序

Target of Action

The primary target of the compound 4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol is the metabotropic glutamate receptor subtype mGluR5 . This receptor is a class C G protein-coupled receptor that is widely expressed in the central nervous system .

Mode of Action

The compound acts as a selective allosteric antagonist of the mGluR5 receptor . It binds to the receptor with nanomolar affinity and shows over 1000 times selectivity over all other receptor targets tested . This means that it binds to a site on the receptor that is distinct from the active site, and its binding changes the receptor’s conformation, thereby inhibiting its function .

Biochemical Pathways

The antagonism of the mGluR5 receptor by the compound affects the glutamate signaling pathway. Glutamate is a major excitatory neurotransmitter in the brain, and its signaling is involved in a variety of neurological processes. By inhibiting the mGluR5 receptor, the compound can modulate these processes .

Pharmacokinetics

The compound has high oral bioavailability and a long duration of action . It is able to penetrate the brain, with a brain/plasma ratio of 2.6 . This means that it can effectively reach its target in the central nervous system. The compound’s long half-life of approximately 18 hours allows for chronic treatment with continuous receptor blockade with one dose every 48 hours .

Result of Action

The inhibition of the mGluR5 receptor by the compound can result in various molecular and cellular effects, depending on the specific neurological processes that are being modulated. These effects can potentially be harnessed for therapeutic purposes in conditions such as depression, Parkinson’s disease, and fragile X syndrome .

特性

IUPAC Name |

6,6-dimethyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2OS/c1-12(2)7-8-18(11(20)17-12)9-3-5-10(6-4-9)19-13(14,15)16/h3-8H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCHNOTEVMGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)

amine](/img/structure/B3084610.png)